molecular formula C15H26N2O2 B5831160 N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine

Cat. No.: B5831160
M. Wt: 266.38 g/mol
InChI Key: GTJSTUTUNMEJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of phenethylamines. It is structurally related to other phenethylamines, such as 3,4-dimethoxyphenethylamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups

Preparation Methods

The synthesis of N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine and dimethylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction may produce amines.

Mechanism of Action

The mechanism of action of N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it inhibits the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects for certain neurological conditions. Additionally, its anticancer properties are attributed to its ability to inhibit the activity of enzymes and proteins involved in cancer cell growth and proliferation.

Comparison with Similar Compounds

N’-[(3,4-dimethoxyphenyl)methyl]-N’-ethyl-N,N-dimethylethane-1,2-diamine is similar to other phenethylamine derivatives, such as 3,4-dimethoxyphenethylamine and mescaline . it is unique in its specific substitution pattern and the presence of both ethyl and dimethylamine groups. This unique structure contributes to its distinct chemical and biological properties. Similar compounds include 3,4-dimethoxyphenethylamine, mescaline, and other substituted phenethylamines .

Properties

IUPAC Name

N'-[(3,4-dimethoxyphenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-6-17(10-9-16(2)3)12-13-7-8-14(18-4)15(11-13)19-5/h7-8,11H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJSTUTUNMEJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.